molecular formula C9H9NO B1614005 4-methyl-1H-indol-6-ol CAS No. 885521-30-2

4-methyl-1H-indol-6-ol

Cat. No.: B1614005
CAS No.: 885521-30-2
M. Wt: 147.17 g/mol
InChI Key: IZFUTCMHTCJGQR-UHFFFAOYSA-N
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Description

4-methyl-1H-indol-6-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound features a hydroxyl group at the 6-position and a methyl group at the 4-position of the indole ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1H-indol-6-ol can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole ring. For this compound, the starting materials would include 4-methylphenylhydrazine and a suitable ketone, followed by cyclization and hydroxylation at the 6-position.

Another method involves the direct functionalization of an existing indole ring. For example, 4-methylindole can be hydroxylated at the 6-position using oxidizing agents such as potassium permanganate or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products. Continuous flow reactors and automated systems may be employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1H-indol-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form 4-methyl-1H-indol-6-amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide, or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents such as bromine or chlorine, often in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 4-methyl-1H-indol-6-one or 4-methyl-1H-indol-6-aldehyde.

    Reduction: 4-methyl-1H-indol-6-amine.

    Substitution: Various 3-substituted derivatives, depending on the electrophile used.

Scientific Research Applications

4-methyl-1H-indol-6-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-1H-indol-6-ol depends on its specific biological target. In general, indole derivatives can interact with various enzymes and receptors in the body. The hydroxyl group at the 6-position may form hydrogen bonds with target proteins, while the indole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

4-methyl-1H-indol-6-ol can be compared with other indole derivatives, such as:

    Indole-3-carbinol: Known for its anticancer properties.

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    5-hydroxyindole: A precursor to serotonin, a neurotransmitter.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a methyl group and a hydroxyl group on the indole ring can lead to distinct interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-methyl-1H-indol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-4-7(11)5-9-8(6)2-3-10-9/h2-5,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFUTCMHTCJGQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=CN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646478
Record name 4-Methyl-1H-indol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-30-2
Record name 4-Methyl-1H-indol-6-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1H-indol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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